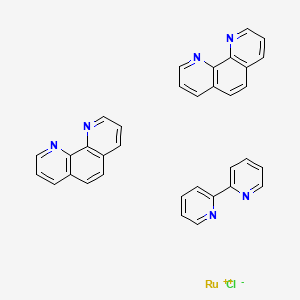
1,10-Phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: is a coordination complex that features ruthenium as the central metal ion, coordinated with bipyridyl and phenanthroline ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-ruthenium(2+) bipyridyl bis(phen) chloride typically involves the reaction of ruthenium chloride with bipyridyl and phenanthroline ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the coordination of the ligands to the ruthenium center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and controlled environments would be essential to maintain consistency and quality in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can revert the oxidized ruthenium back to its original state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Applications De Recherche Scientifique
?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new drugs.
Industry: Utilized in the development of new materials and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of ?(2)-ruthenium(2+) bipyridyl bis(phen) chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center can undergo changes in oxidation state, which is crucial for its catalytic activity. The bipyridyl and phenanthroline ligands play a significant role in stabilizing the complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
?(2)-ruthenium(2+) bipyridyl bis(phen) chloride: can be compared with other similar coordination complexes, such as:
Ruthenium(2+) bipyridyl chloride: Lacks the phenanthroline ligand, which may affect its stability and reactivity.
Copper(2+) bipyridyl bis(phen) chloride: Similar coordination environment but with copper as the central metal ion, leading to different chemical properties and applications.
These comparisons highlight the unique properties of ?(2)-ruthenium(2+) bipyridyl bis(phen) chloride , particularly its stability and versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C34H24ClN6Ru+ |
|---|---|
Poids moléculaire |
653.1 g/mol |
Nom IUPAC |
1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);chloride |
InChI |
InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q;;;;+2/p-1 |
Clé InChI |
HGKWXGDGCGMDCZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496922.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid](/img/structure/B12496928.png)
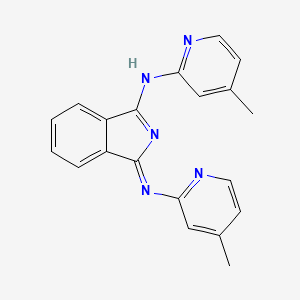
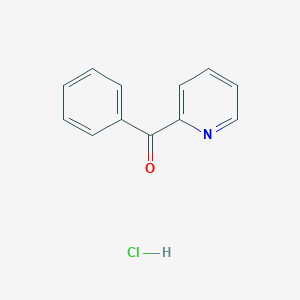
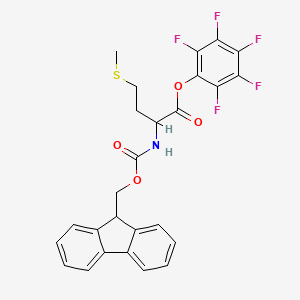
![2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12496943.png)
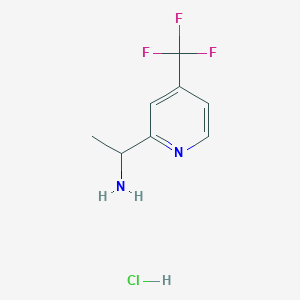

![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)

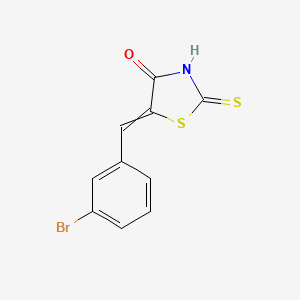
![2,4-dichloro-6-{(E)-[(4-methyl-3-nitrophenyl)imino]methyl}phenol](/img/structure/B12496976.png)
![2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)

